![molecular formula C8H15N3O4 B13903571 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid CAS No. 171738-82-2](/img/structure/B13903571.png)
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid typically involves the reaction of glycine derivatives with appropriate reagents under controlled conditions. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, serving as a precursor for 2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid.
Alanine: Another amino acid with similar structural features.
Serine: An amino acid with a hydroxyl group, offering different reactivity compared to glycine derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it valuable for research and industrial applications .
Propriétés
Numéro CAS |
171738-82-2 |
|---|---|
Formule moléculaire |
C8H15N3O4 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[2-(2-aminopropanoylamino)propanoylamino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13) |
Clé InChI |
RLMISHABBKUNFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


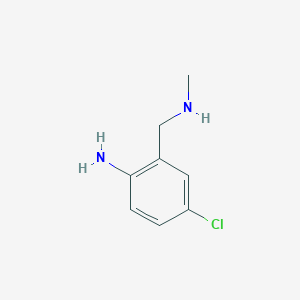
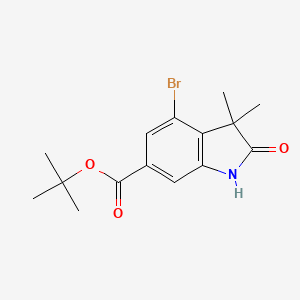


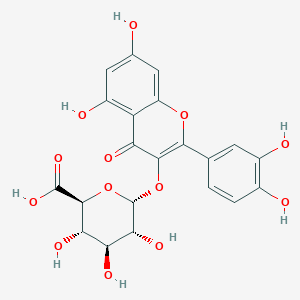
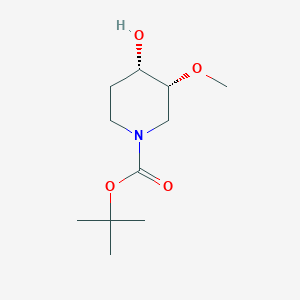

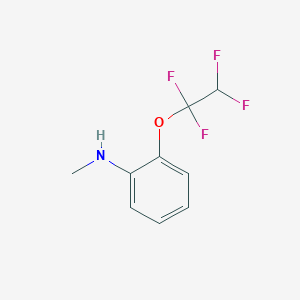
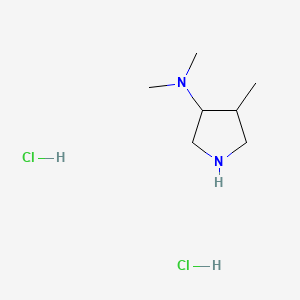
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
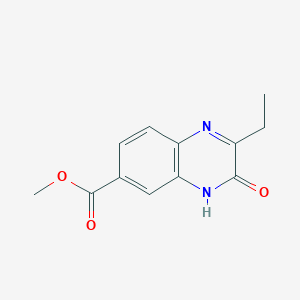


![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
